3-Chloro-N-(4-methylphenyl)aniline
Description
Properties
CAS No. |
113965-92-7 |
|---|---|
Molecular Formula |
C13H12ClN |
Molecular Weight |
217.69 g/mol |
IUPAC Name |
3-chloro-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C13H12ClN/c1-10-5-7-12(8-6-10)15-13-4-2-3-11(14)9-13/h2-9,15H,1H3 |
InChI Key |
YRRPVNPIKUWJAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects on Corrosion Inhibition (DFT Parameters)
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Inhibition Efficiency (%) |
|---|---|---|---|---|
| 2-CNMBA | -5.12 | -1.78 | 3.34 | 72.3 |
| 3-CNMBA | -4.95 | -1.65 | 3.30 | 85.6 |
| 4-CNMBA | -5.20 | -1.82 | 3.38 | 68.9 |
Data adapted from . The target compound’s methyl group may further lower ΔE, improving electron donation.
Functional Group Variations
- Methylphenyl vs. Fluorobenzyl: 3-Chloro-N-(2-fluorobenzyl)aniline () features a fluorinated benzyl group, which introduces strong electron-withdrawing effects.
- Schiff Base Derivatives :
Compounds like 4-Chloro-N-(3-phenylallylidene)aniline () form conjugated imine bonds (C=N: 1.273 Å), enabling applications in optoelectronics. The target compound’s methyl group may hinder conjugation but improve thermal stability .
Table 2: Structural and Physical Properties
Preparation Methods
Reaction Mechanism
The process involves oxidative addition of an aryl halide (e.g., 3-chloroaniline) to a palladium catalyst, followed by amine coordination and reductive elimination to form the C–N bond.
Key Parameters
| Parameter | Value/Description |
|---|---|
| Catalyst | Pd(OAc)₂ or BrettPhos-Pd precatalysts |
| Ligand | BrettPhos or t-BuXPhos |
| Base | K₃PO₄ or NaOtBu |
| Solvent | 1,4-Dioxane or toluene |
| Temperature | 110–130°C |
| Yield | 70–95% |
Example Protocol
-
Reagents : 3-Chloroaniline (1.0 equiv), 4-methylaniline (1.2 equiv), BrettPhos-Pd G4 (5 mol%), K₃PO₄ (3.0 equiv), 1,4-dioxane.
-
Workup : Extraction with EtOAc, purification via silica gel chromatography.
This method achieves high yields (up to 95%) with minimal side products, making it ideal for large-scale production.
Ullmann-Type Coupling
Copper-catalyzed Ullmann reactions offer an alternative for aryl-amine bond formation, particularly under high-temperature conditions.
Reaction Conditions
| Parameter | Value/Description |
|---|---|
| Catalyst | CuI or CuCl₂ |
| Ligand | L-Proline or other chiral ligands |
| Base | Cs₂CO₃ |
| Solvent | DMF or NMP |
| Temperature | 120–150°C |
| Yield | 60–80% |
Case Study
In a microwave-assisted Ullmann reaction, 3-chloroaniline and 4-methylaniline were coupled using CuI (10 mol%) and L-proline (20 mol%) in DMF. The reaction achieved 75% yield at 120°C in 2 hr.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, enabling shorter reaction times and higher yields.
Optimized Protocol
| Parameter | Value/Description |
|---|---|
| Catalyst | PdCl₂ or CuI |
| Ligand | XPhos or PPh₃ |
| Base | K₂CO₃ |
| Solvent | Toluene or DMF |
| Temperature | 130–150°C (microwave) |
| Yield | 85–90% |
Procedure
-
Load a microwave reactor with 3-chloroaniline, 4-methylaniline, PdCl₂ (5 mol%), XPhos (10 mol%), and K₂CO₃.
Reductive Amination
Though less common, reductive amination can be adapted for this compound if aldehyde intermediates are accessible.
Limitations
-
Requires aldehyde precursors (e.g., 3-chlorobenzaldehyde).
-
Lower yields (50–60%) compared to coupling methods.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost | Selectivity |
|---|---|---|---|---|
| Buchwald-Hartwig | 90–95 | High | Moderate | Excellent |
| Ullmann | 60–80 | Moderate | Low | Moderate |
| Microwave-Assisted | 85–90 | High | High | Excellent |
Key Considerations :
-
Buchwald-Hartwig is preferred for high-purity and large-scale production.
-
Ullmann is cost-effective but requires rigorous temperature control.
-
Microwave methods reduce energy consumption but demand specialized equipment.
Critical Challenges and Solutions
-
Catalyst Deactivation : Use air-stable precatalysts (e.g., BrettPhos-Pd G4) to minimize oxidation.
-
Byproduct Formation : Optimize ligand-to-metal ratios (e.g., 1:2 BrettPhos:Pd) to suppress homocoupling.
-
Solvent Recovery : Employ biphasic systems (e.g., 1,4-dioxane/water) for facile product isolation .
Q & A
Q. What are the standard synthetic routes for preparing 3-Chloro-N-(4-methylphenyl)aniline, and how are intermediates characterized?
The compound is typically synthesized via nucleophilic aromatic substitution or reductive amination. A common approach involves reacting 3-chloroaniline derivatives with 4-methylphenyl halides (e.g., bromides) in the presence of a base such as K₂CO₃, using polar aprotic solvents like DMF or acetonitrile. For example, a structurally analogous compound, 3-Chloro-N-(3-chlorobenzyl)aniline, was synthesized in 83% yield via reaction of 3-chlorobenzyl bromide with 3-chloroaniline under mild conditions . Intermediates are characterized using NMR, NMR, and mass spectrometry. Key NMR signals for the aromatic and methyl groups include δ 7.34–6.64 ppm (aromatic protons) and δ 2.3 ppm (methyl protons) .
Q. What purification methods are recommended for isolating this compound from reaction mixtures?
Column chromatography using silica gel (hexane/ethyl acetate gradients) is standard for isolating the target compound. Recrystallization from ethanol or acetone can further enhance purity. For example, similar aniline derivatives were purified via flash chromatography with >95% recovery . Monitoring via thin-layer chromatography (TLC) with UV visualization at 254 nm ensures fraction homogeneity .
Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?
Key discriminators include:
- NMR : The methyl group on the 4-methylphenyl ring appears as a singlet at δ 2.3 ppm. Chlorine substituents induce deshielding of adjacent aromatic protons (δ 7.2–7.4 ppm) .
- Mass spectrometry : The molecular ion peak ([M+H]) at m/z 232.05 (calculated for C₁₃H₁₂ClN) confirms the molecular formula .
- IR : N–H stretching (3350–3450 cm) and C–Cl vibrations (750–800 cm) are diagnostic .
Q. What safety protocols are critical when handling this compound?
Use fume hoods, nitrile gloves, and eye protection due to potential toxicity and skin irritation. Avoid inhalation of dust; store in airtight containers at 2–8°C. Waste disposal must comply with halogenated organic waste guidelines. Structural analogs like 4-chloroaniline derivatives are classified as hazardous under GHS Category 3 .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?
X-ray crystallography provides bond-length precision (±0.004 Å) and torsion-angle data. For example, a related nickel complex (C₂₄H₂₈Cl₂N₄NiO₂S₂) was analyzed using SHELX software, revealing a distorted square-planar geometry with Ni–S and Ni–O bonds of 2.15 Å and 1.89 Å, respectively . Data collection at 293 K with Mo Kα radiation (λ = 0.71073 Å) and refinement to R = 0.05 ensures accuracy .
Q. What computational methods predict the reactivity of this compound in catalytic systems?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For aniline derivatives, HOMO energies near −5.2 eV correlate with susceptibility to oxidation . Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets, such as MurA enzyme inhibitors, where binding affinities (ΔG) < −7 kcal/mol indicate strong inhibition .
Q. How does this compound perform as a ligand in transition-metal complexes?
The compound coordinates via the aniline nitrogen and chloro group, forming octahedral or square-planar complexes. For instance, chromium(III) chelates with Schiff base ligands derived from aniline derivatives exhibit magnetic moments of 3.8–4.2 BM, consistent with high-spin d³ configurations . Thermogravimetric analysis (TGA) shows decomposition above 250°C, indicating thermal stability .
Q. What role does this compound play in enzymatic assays or biosensing?
Derivatives act as substrates for β-alanyl aminopeptidase, producing detectable volatile organic compounds (VOCs) like 3-fluoroaniline. Headspace SPME-GC-MS achieves detection limits of 0.1–0.5 µM, making them viable for Pseudomonas aeruginosa biomarker detection . Optimization via Box-Behnken experimental design maximizes catalytic efficiency (e.g., 98% degradation under solar radiation using MnFe₂O₄/Zn₂SiO₄ catalysts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
